

Physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1322072

[Get Quote](#)

Technical Data Sheet: (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol**. It includes key quantitative data, detailed experimental protocols for property determination and synthesis, and visualizations of relevant chemical workflows.

Compound Identification

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is a fluorinated aromatic alcohol. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.

Identifier	Value
IUPAC Name	[4-[4-(trifluoromethyl)phenyl]phenyl]methanol[1]
CAS Number	457889-46-2[1]
Molecular Formula	C ₁₄ H ₁₁ F ₃ O[1][2]
Molecular Weight	252.23 g/mol [1][2][3]
InChIKey	YCVFDTRUBSFXSA-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F[1]

Physical and Chemical Properties

The compound is a stable solid under standard conditions. Its high melting point is characteristic of rigid biphenyl structures.

Property	Value
Melting Point	147-149 °C[3]
Appearance	White to off-white solid[3]
Boiling Point	Experimental data not readily available.
pKa	Experimental data not readily available.
Solubility	Limited solubility in water; more readily soluble in organic solvents like ethanol, methanol, and ethers.[4]
Storage	Store at room temperature, sealed in a dry environment.[3]

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected characteristics based on its structure are outlined below.

Technique	Expected Characteristics
¹ H NMR	Aromatic protons (in the 7-8 ppm range), a singlet for the benzylic methylene protons (-CH ₂ -), and a broad singlet for the hydroxyl proton (-OH).
¹³ C NMR	Signals for aromatic carbons, the benzylic carbon (~60-70 ppm), and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
¹⁹ F NMR	A sharp singlet corresponding to the -CF ₃ group.
IR Spectroscopy	A broad absorption band for the O-H stretch (around 3200-3600 cm ⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches (around 1400-1600 cm ⁻¹), and strong C-F stretching bands (around 1100-1300 cm ⁻¹).

Experimental Protocols

The following sections detail generalized but robust methods for the determination of key physical properties and a specific protocol for the synthesis of the title compound.

Melting Point Determination (Capillary Method)

A standard and reliable method for determining the melting point of a crystalline solid.

- **Sample Preparation:** A small amount of the dry, crystalline **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Thomas-Hoover Uni-Melt or similar device).
- **Measurement:** The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute near the expected melting point).

- Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

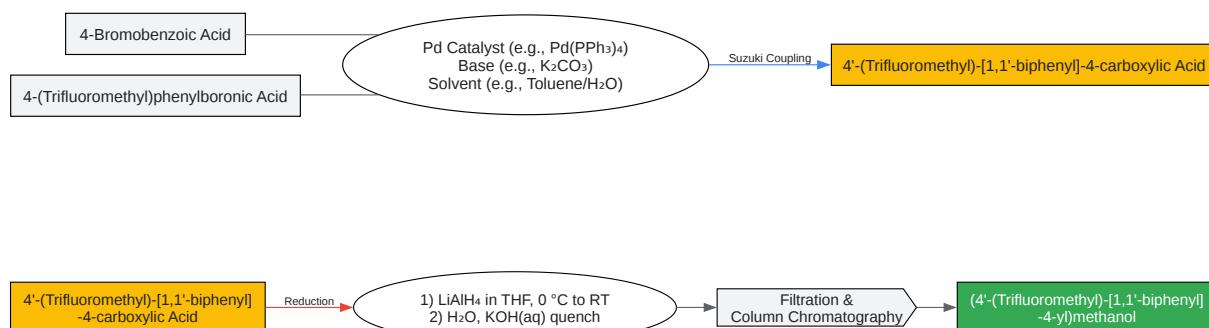
Qualitative Solubility Test

This protocol provides a general assessment of the compound's solubility in various solvents.

- Sample Preparation: Approximately 10-20 mg of the compound is placed into a small test tube.
- Solvent Addition: The solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane) is added dropwise (typically starting with 0.5 mL).
- Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is visually inspected for dissolution.
- Classification: The solubility is classified as "soluble" (no solid remains), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble" (no visible change).

Synthesis via Reduction

A documented method for synthesizing **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** involves the reduction of its corresponding carboxylic acid.^[3]


- Reaction Setup: Lithium aluminum hydride (LiAlH₄, 2.0 M solution in THF, 6.00 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.
- Addition of Precursor: A solution of 4'-[4-(trifluoromethyl)phenyl]benzoic acid (1.5 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred LiAlH₄ solution.
- Reaction: The mixture is allowed to warm to room temperature and stirred for 4 hours.
- Work-up and Quenching: The reaction is cooled back to 0 °C. Water (0.23 mL), 3.0 M potassium hydroxide (KOH) solution (0.23 mL), and finally more water (0.77 mL) are added

sequentially and slowly to quench the excess LiAlH₄. The mixture is stirred at 0 °C for an additional hour.

- **Isolation:** The resulting solid residue is removed by filtration. The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography to yield the final compound.[3]

Visualizations: Synthesis Workflows

The synthesis of **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** typically involves the creation of the biphenyl backbone followed by functional group modification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | C14H11F3O | CID 22015014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]

- 3. (4'-TRIFLUOROMETHYLBIPHENYL-4-YL)-METHANOL CAS#: 457889-46-2
[amp.chemicalbook.com]
- 4. nbino.com [nbino.com]
- To cite this document: BenchChem. [Physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322072#physical-properties-of-4-trifluoromethyl-1-1-biphenyl-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com